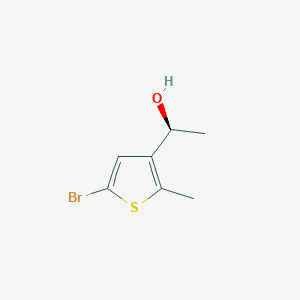
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a bromine atom and a methyl group attached to the thiophene ring, along with an ethanol group. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol typically involves the bromination of 2-methylthiophene followed by a Grignard reaction to introduce the ethanol group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The Grignard reagent, prepared from ethyl magnesium bromide, reacts with the brominated thiophene to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a suitable solvent.
Major Products Formed
Oxidation: (1S)-1-(5-bromo-2-methylthiophen-3-yl)acetaldehyde or (1S)-1-(5-bromo-2-methylthiophen-3-yl)acetic acid.
Reduction: (1S)-1-(2-methylthiophen-3-yl)ethanol.
Substitution: (1S)-1-(5-azido-2-methylthiophen-3-yl)ethanol or (1S)-1-(5-mercapto-2-methylthiophen-3-yl)ethanol.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study the interactions of thiophene derivatives with biological macromolecules. Its bromine atom can serve as a site for radiolabeling, enabling tracking and imaging studies.
Medicine
In medicinal chemistry, this compound may be investigated for its potential pharmacological properties. Thiophene derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and materials science applications. Its reactivity and functional groups make it a versatile precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ethanol group can influence the compound’s binding affinity and specificity towards its molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(5-chloro-2-methylthiophen-3-yl)ethanol
- (1S)-1-(5-fluoro-2-methylthiophen-3-yl)ethanol
- (1S)-1-(5-iodo-2-methylthiophen-3-yl)ethanol
Uniqueness
Compared to its analogs, (1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine or fluorine, which can influence the compound’s chemical and physical properties. Additionally, the (1S) configuration provides a specific stereochemistry that can affect its interactions with chiral environments.
Properties
CAS No. |
1567899-11-9 |
|---|---|
Molecular Formula |
C7H9BrOS |
Molecular Weight |
221.12 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-2-methylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C7H9BrOS/c1-4(9)6-3-7(8)10-5(6)2/h3-4,9H,1-2H3/t4-/m0/s1 |
InChI Key |
QAFSAWYOGCPCQD-BYPYZUCNSA-N |
Isomeric SMILES |
CC1=C(C=C(S1)Br)[C@H](C)O |
Canonical SMILES |
CC1=C(C=C(S1)Br)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















